Lanthanfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

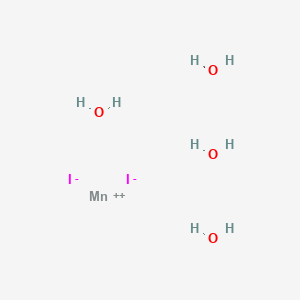

Lanthanum fluoride is an inorganic compound with the chemical formula LaF₃. It is a white, crystalline solid that is highly insoluble in water. Lanthanum fluoride is known for its high melting point and excellent optical properties, making it a valuable material in various industrial and scientific applications. It is commonly used in the production of fluoride glasses, phosphors, and as a component in certain types of electrodes.

Wissenschaftliche Forschungsanwendungen

Lanthanum fluoride has a wide range of applications in scientific research and industry:

Optics and Electronics: It is used in the production of fluoride glasses for fiber-optic communication systems due to its high transmittance in the infrared range. .

Metallurgy: Lanthanum fluoride is used to produce special alloys with enhanced mechanical properties, such as increased durability and resistance to corrosion.

Chemical Analysis: Lanthanum fluoride is a key component of fluoride ion-selective electrodes, which are essential for measuring fluoride ion concentrations in various samples.

Wirkmechanismus

Target of Action

Lanthanum fluoride (LaF3) primarily targets fluoride ions (F−) in various environments. It is used extensively in the removal of fluoride ions from water, acting as a highly selective adsorbent . In addition, it is used in the preparation of scintillation crystals, rare earth crystal laser materials, and fluoride glass optical fiber .

Mode of Action

The interaction of LaF3 with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the intestine, thereby preventing absorption of dietary phosphate . The fluoride ion removal is primarily driven by charge attraction, followed by protonation of the amino group and ion exchange with the hydroxyl group . Density functional theory (DFT) calculations reveal the selective mechanism of fluoride ion removal .

Biochemical Pathways

The biochemical pathways affected by LaF3 primarily involve the binding and removal of fluoride ions. The compound acts as a selective adsorbent, binding to fluoride ions and removing them from the system . This process is particularly important in water treatment, where LaF3 is used to reduce fluoride ion concentrations in contaminated water .

Result of Action

The primary result of LaF3 action is the effective removal of fluoride ions from various environments. For instance, in water treatment, LaF3 can significantly reduce fluoride ion concentrations . In the field of optics, LaF3 shows promising applications in infrared thermometry, infrared thermography, and fluoride glass optical fiber .

Action Environment

The action of LaF3 can be influenced by environmental factors such as pH. For example, at a pH over 8.3, the hydrolysis reaction of La3+ competes with LaF3 precipitation reaction, resulting in a low fluoride removal and a high retaining fluorine concentration . Therefore, the efficacy and stability of LaF3 can vary depending on the specific environmental conditions.

Biochemische Analyse

Biochemical Properties

Lanthanum fluoride plays a crucial role in biochemical reactions. It is used as an ion-specific fluoride detecting electrode in solutions

Cellular Effects

Some studies suggest that lanthanum-based compounds can exhibit luminescent properties, which could potentially influence cellular processes . The specific impact of lanthanum fluoride on cell signaling pathways, gene expression, and cellular metabolism remains unclear.

Molecular Mechanism

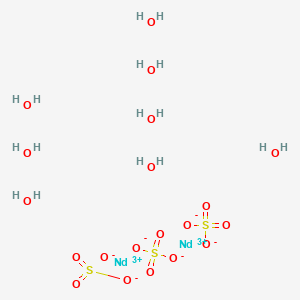

It is known that lanthanum fluoride has a unique crystal structure, with the lanthanum cation highly coordinated by nine fluorine atoms . This structure allows for the formation of Schottky defects and the free flow of fluoride ions, making the crystal unusually electrically conductive

Temporal Effects in Laboratory Settings

Studies have shown that lanthanum fluoride exhibits half-metallic ferromagnetism under high pressure, with large band gaps of 5.7–6.9 eV of the spin-up channel and high Curie temperatures of 673–505 K

Dosage Effects in Animal Models

There is limited information available on the dosage effects of lanthanum fluoride in animal models. While lanthanum compounds have been studied for their potential medical applications , specific studies on lanthanum fluoride’s dosage effects, threshold effects, and potential toxic or adverse effects at high doses are lacking.

Metabolic Pathways

Some studies suggest that lanthanum-based compounds may interact with glutathione and α-linolenic acid metabolism pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanthanum fluoride can be synthesized through several methods. One common method involves the reaction of lanthanum oxide (La₂O₃) with hydrofluoric acid (HF):

La2O3+6HF→2LaF3+3H2O

This reaction is typically carried out under controlled conditions to ensure the complete conversion of lanthanum oxide to lanthanum fluoride.

Industrial Production Methods: In industrial settings, lanthanum fluoride is often produced by the coprecipitation method. This involves the addition of a lanthanum salt, such as lanthanum nitrate (La(NO₃)₃), to a solution containing fluoride ions. The resulting lanthanum fluoride precipitate is then filtered, washed, and dried to obtain the final product. This method is efficient and allows for the production of high-purity lanthanum fluoride .

Analyse Chemischer Reaktionen

Types of Reactions: Lanthanum fluoride primarily undergoes reactions involving ion exchange and complex formation. It does not readily participate in oxidation or reduction reactions due to its high stability.

Common Reagents and Conditions:

- Lanthanum fluoride can exchange its fluoride ions with other anions in solution. For example, it can react with sodium chloride (NaCl) to form sodium fluoride (NaF) and lanthanum chloride (LaCl₃):

Ion Exchange: LaF3+3NaCl→3NaF+LaCl3

Complex Formation: Lanthanum fluoride can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA), under specific conditions.

Major Products: The major products of these reactions are typically other lanthanum compounds and fluoride salts, depending on the reagents used .

Vergleich Mit ähnlichen Verbindungen

- Cerium fluoride (CeF₃)

- Neodymium fluoride (NdF₃)

- Yttrium fluoride (YF₃)

Lanthanum fluoride’s unique combination of high stability, excellent optical properties, and versatility in various applications sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

13709-38-1 |

|---|---|

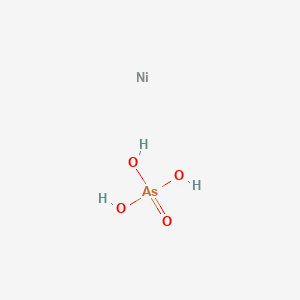

Molekularformel |

F3La |

Molekulargewicht |

195.9007 g/mol |

IUPAC-Name |

lanthanum(3+);trifluoride |

InChI |

InChI=1S/3FH.La/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

BYMUNNMMXKDFEZ-UHFFFAOYSA-K |

SMILES |

F[La](F)F |

Kanonische SMILES |

[F-].[F-].[F-].[La+3] |

Key on ui other cas no. |

13709-38-1 |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

LaF3 lanthanum fluoride lanthanum trifluoride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.